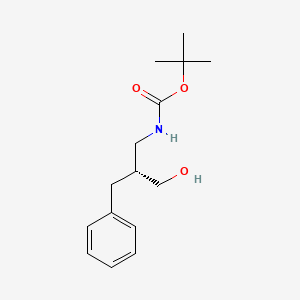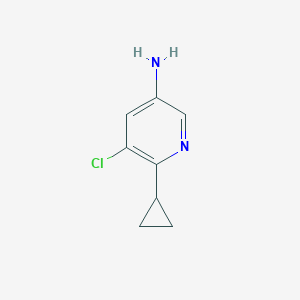
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is a compound that features a combination of protective groups, including the benzyloxycarbonyl (Cbz) group and the tert-butyldimethylsilyl (TBDMS) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is particularly relevant in the synthesis of peptides and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Protection of the Amino Group: The amino group of the protected serine is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system.
Esterification: The carboxyl group of the doubly protected serine is esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce protective groups more efficiently and sustainably compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Nucleophilic substitution at the benzyloxycarbonyl or tert-butyldimethylsilyl groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected or substituted derivatives of the original compound, which can be further utilized in synthetic pathways.
科学研究应用
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
作用机制
The compound exerts its effects primarily through the protective groups:
TBDMS Group: Protects the hydroxyl group from nucleophilic attack and oxidation.
Cbz Group: Protects the amino group from nucleophilic attack and oxidation.
These protective groups are selectively removed under specific conditions to reveal the functional groups for further reactions. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
相似化合物的比较
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-L-serinate: Lacks the TBDMS group, making it less protected.
Methyl N-((tert-butyloxycarbonyl)-L-serinate: Uses a different protective group (Boc) instead of Cbz.
Methyl N-((benzyloxy)carbonyl)-O-(trimethylsilyl)-L-serinate: Uses a different silyl protecting group (TMS) instead of TBDMS.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is unique due to the combination of Cbz and TBDMS protective groups, which provide robust protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic pathways where selective deprotection is required.
属性
分子式 |
C18H29NO5Si |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-18(2,3)25(5,6)24-13-15(16(20)22-4)19-17(21)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,19,21)/t15-/m0/s1 |
InChI 键 |
MGMBDAZINVGJIJ-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)





